比索洛尔

描述

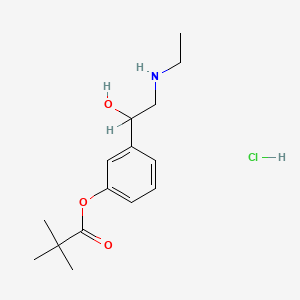

Bisoprolol is a medication used to manage and treat hypertension and congestive heart failure . It belongs to the selective beta-blocker class of drugs and acts explicitly as a cardioselective beta1-blocker (B1-blocker) .

Synthesis Analysis

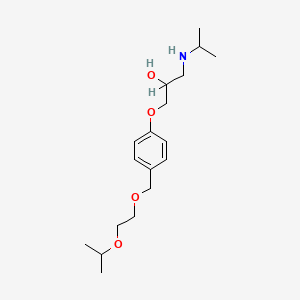

Bisoprolol can be synthesized using acetylation and formylation reactions . A comprehensive profile of Bisoprolol includes detailed nomenclature, formulae, elemental analysis, appearance, its uses, applications, and methods for the preparation .Molecular Structure Analysis

The molecular formula of Bisoprolol is C18H31NO4 . The structural confirmation of Bisoprolol is presented with the help of Fourier transform infrared spectrometry and nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis

The profile of Bisoprolol contains physicochemical properties including pKa value, solubility, X-ray powder diffraction, and methods of analysis (including compendial, electrochemical, spectroscopic, chromatographic and capillary electrophoresis) .Physical And Chemical Properties Analysis

Bisoprolol has a molecular weight of 325.4 g/mol . The profile of Bisoprolol contains its physicochemical properties including pKa value, solubility, X-ray powder diffraction .科学研究应用

- Suppression of K+ Currents : Bisoprolol directly suppresses M-type K+ currents (IK(M)) and erg-mediated K+ currents (IK(erg)) in pituitary cells and hippocampal neurons .

- Patient-Friendly Formulation : Researchers have developed an extemporaneous formulation of bisoprolol, enhancing patient compliance .

- Shared Care Models : Studies evaluate cost-effectiveness. In the UK, shared care (general practitioner/hospital outpatient clinic care) with bisoprolol showed favorable incremental cost-effective ratios per life-year gained .

Arrhythmias

Extemporaneous Formulation

Cost-Effectiveness

Comparative Efficacy

作用机制

Target of Action

Bisoprolol is a cardioselective β1-adrenergic blocking agent . It primarily targets the β1-adrenergic receptors, which are mainly found in the heart muscle cells and heart conduction tissue . These receptors normally bind to hormones called catecholamines .

Mode of Action

Bisoprolol acts by selectively and competitively blocking the β1-adrenergic receptors . When catecholamines bind to these receptors, it causes the heart to beat harder and faster . By blocking these receptors, Bisoprolol helps the heart beat more slowly , thereby reducing the heart’s demand for oxygen and nutrients .

Biochemical Pathways

It is known that the therapeutic effects of bisoprolol in hypertension are achieved through the antagonism of β1-adrenoceptors, resulting in lower cardiac output .

Pharmacokinetics

Bisoprolol exhibits predictable pharmacokinetics with well-balanced properties leading to small intra- and interindividual variability of the plasma concentration time curves and pharmacokinetic parameters . The oral bioavailability of Bisoprolol is high (>90%) , and peak plasma concentrations are attained within 2-4 hours . Bisoprolol is metabolized through oxidative metabolic pathways with no subsequent conjugation . It has a long elimination half-life (10–12 hours ), allowing for once-daily administration . Bisoprolol is excreted via the kidneys and feces (<2%) .

Result of Action

The molecular and cellular effects of Bisoprolol’s action include a reduction in heart rate and myocardial contractility, leading to a decrease in cardiac output . This results in a decrease in blood pressure and a reduction in the heart’s oxygen demand . At the cellular level, Bisoprolol can directly suppress M-type K+ currents (IK(M)) and erg-mediated K+ currents (IK(erg)) in pituitary cells and hippocampal neurons .

Action Environment

The action, efficacy, and stability of Bisoprolol can be influenced by various environmental factors. For instance, patients with impaired renal function may exhibit higher plasma levels and a longer half-life of Bisoprolol compared to healthy subjects . Furthermore, the pharmacokinetics of Bisoprolol are independent of the dose in the range from 2.5 to 100 mg, and there is no age or sex dependency .

安全和危害

未来方向

属性

IUPAC Name |

1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYCDWMUTMEGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022682 | |

| Record name | Bisoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bisoprolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

445.0±45.0 | |

| Record name | Bisoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

7.07e-02 g/L | |

| Record name | Bisoprolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Though the mechanism of action of bisoprolol has not been fully elucidated in hypertension, it is thought that therapeutic effects are achieved through the antagonism of β-1adrenoceptors to result in lower cardiac output. Bisoprolol is a competitive, cardioselective β1-adrenergic antagonist. When β1-receptors (located mainly in the heart) are activated by adrenergic neurotransmitters such as epinephrine, both the blood pressure and heart rate increase, leading to greater cardiovascular work, increasing the demand for oxygen. Bisoprolol reduces cardiac workload by decreasing contractility and the need for oxygen through competitive inhibition of β1-adrenergic receptors. Bisoprolol is also thought to reduce the output of renin in the kidneys, which normally increases blood pressure. Additionally, some central nervous system effects of bisoprolol may include diminishing sympathetic nervous system output from the brain, decreasing blood pressure and heart rate. | |

| Record name | Bisoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Bisoprolol | |

CAS RN |

66722-44-9 | |

| Record name | Bisoprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66722-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisoprolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066722449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bisoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y41JS2NL6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bisoprolol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bisoprolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100-103, 100 °C | |

| Record name | Bisoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bisoprolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

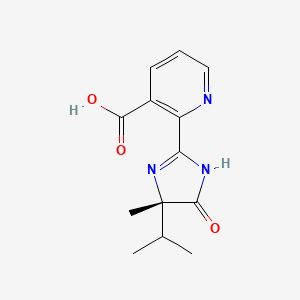

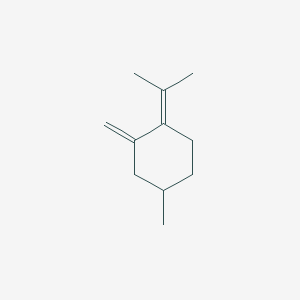

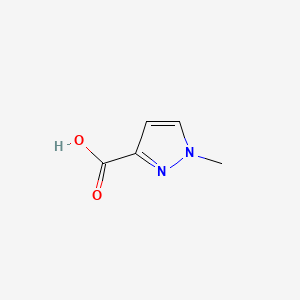

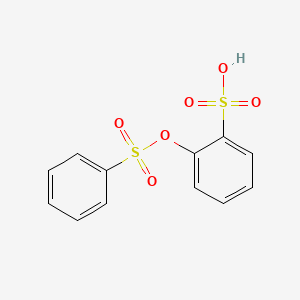

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does bisoprolol exert its effects on the cardiovascular system?

A1: Bisoprolol is a highly selective β1-adrenergic receptor antagonist []. This means it primarily blocks the action of adrenaline and noradrenaline at the β1-adrenergic receptors found mainly in the heart. [, , ] By blocking these receptors, bisoprolol reduces heart rate, myocardial contractility, and ultimately lowers blood pressure. [, , ]

Q2: Does bisoprolol affect β2-adrenergic receptors?

A2: Bisoprolol exhibits high selectivity for β1-adrenergic receptors, demonstrating minimal effects on bronchial β2-adrenergic receptors at therapeutic doses. [, ] This selectivity makes it a preferred choice for treating hypertension in patients with asthma compared to less selective beta-blockers like atenolol. []

Q3: Are there any potential long-term benefits of bisoprolol beyond its immediate hemodynamic effects?

A3: Research suggests that bisoprolol might provide additional benefits by reducing oxidative stress and inflammation, particularly in the context of heart failure. [, ] Studies in animal models have shown that bisoprolol can improve cardiac function, reduce myocardial damage, and delay the progression of heart failure, potentially by attenuating oxidative stress and reducing the levels of inflammatory markers. []

Q4: What is the molecular formula and weight of bisoprolol?

A4: Bisoprolol has a molecular formula of C18H31NO4 and a molecular weight of 325.44 g/mol. This information is essential for researchers working on synthesizing, characterizing, and formulating bisoprolol for various applications.

Q5: What spectroscopic techniques are commonly used to characterize bisoprolol?

A5: Spectroscopic techniques like UV-Vis spectrophotometry are frequently employed for the analysis of bisoprolol. Bisoprolol exhibits maximum UV absorbance (λmax) at 208 nm. [] This property enables its detection and quantification using high-performance liquid chromatography (HPLC) coupled with UV detectors. [, ]

Q6: What is the pharmacokinetic profile of bisoprolol?

A6: Bisoprolol is well-absorbed after oral administration, reaching peak plasma concentrations within 2-4 hours. [, , ] It has a relatively long half-life of 10-12 hours, allowing for once-daily dosing. [, ] Bisoprolol is primarily metabolized in the liver and excreted in the urine. []

Q7: How do the pharmacokinetic properties of bisoprolol compare to other beta-blockers?

A7: Bisoprolol's longer half-life allows for once-daily dosing compared to other beta-blockers like atenolol, which requires twice-daily administration. [, , ] This difference in dosing frequency can influence patient adherence and potentially impact therapeutic outcomes.

Q8: What are the main clinical indications for bisoprolol?

A8: Bisoprolol is primarily used to treat hypertension, angina pectoris, and chronic heart failure. [, , , ] Its beneficial effects on heart rate, blood pressure, and myocardial oxygen consumption contribute to its efficacy in these conditions. [, , ]

Q9: How does bisoprolol compare to other beta-blockers in treating heart failure?

A10: Clinical trials like the Cardiac Insufficiency Bisoprolol Study (CIBIS) have shown that bisoprolol significantly improves symptoms and reduces mortality in patients with chronic heart failure. [, , ] While other beta-blockers like carvedilol and metoprolol are also effective, studies comparing their efficacy have yielded varying results. [, ]

Q10: What are the potential benefits of combining bisoprolol with other drugs in specific patient populations?

A11: Studies suggest that combining bisoprolol with other antihypertensive agents like amlodipine can significantly improve blood pressure control in patients who haven't responded well to monotherapy. [] Additionally, adding bisoprolol to standard treatment in heart failure patients with preserved ejection fraction has shown potential benefits in specific subgroups. []

Q11: What are some common side effects of bisoprolol?

A12: Although generally well-tolerated, bisoprolol can cause side effects like bradycardia (slow heart rate), fatigue, dizziness, and cold extremities. [, , ] These side effects are often dose-dependent and can be minimized by starting with a low dose and titrating it gradually based on patient response and tolerance. [, ]

Q12: Are there specific patient populations where bisoprolol use should be approached with caution?

A13: Bisoprolol should be used cautiously in patients with pre-existing bradycardia, heart block, or severe heart failure. [] Careful dose adjustments and close monitoring are crucial in these patients to minimize the risk of adverse events.

Q13: What analytical methods are commonly used to quantify bisoprolol in biological samples?

A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection or mass spectrometry (MS), is widely employed to quantify bisoprolol in biological samples like plasma or cell lysates. [, , ] These methods offer high sensitivity and selectivity for accurate determination of bisoprolol concentrations.

Q14: Are there any specialized formulations of bisoprolol available?

A15: Aside from oral tablets, bisoprolol is also available as a transdermal patch. [] This formulation can provide more stable drug levels and potentially reduce certain side effects compared to oral administration. []

Q15: What are some areas for future research on bisoprolol?

A16: Further research is needed to optimize the use of bisoprolol in specific patient populations, such as those with chronic obstructive pulmonary disease (COPD) or elderly patients with hypertension and diabetes. [, ] Additionally, exploring the potential benefits of bisoprolol in delaying the progression of heart failure and reducing cardiovascular events warrants further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。